molecular formula C11H13NO B11944086 N-methyl-2-phenylcyclopropanecarboxamide

N-methyl-2-phenylcyclopropanecarboxamide

Cat. No.: B11944086
M. Wt: 175.23 g/mol
InChI Key: XVWVXYDOVFHJSI-UHFFFAOYSA-N
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Description

N-methyl-2-phenylcyclopropanecarboxamide: is an organic compound with the molecular formula C11H13NO It is a cyclopropane derivative featuring a phenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-phenylcyclopropanecarboxamide typically involves the reaction of N-methyl-2-phenylcyclopropanecarboxylic acid with an amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of amide synthesis, such as the use of coupling agents and controlled reaction conditions, would apply.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-phenylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-methyl-2-phenylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying cyclopropane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and as a precursor for more complex chemical compounds.

Mechanism of Action

The mechanism of action of N-methyl-2-phenylcyclopropanecarboxamide involves its interaction with molecular targets, potentially including enzymes and receptors. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with various biological systems, influencing biochemical processes.

Comparison with Similar Compounds

    N-phenylmethacrylamide: Similar in structure but with a different functional group.

    N-cyclohexyl-2-phenylcyclopropanecarboxamide: Features a cyclohexyl group instead of a methyl group.

    N-benzyl-2-phenylcyclopropanecarboxamide: Contains a benzyl group in place of the methyl group.

Uniqueness: N-methyl-2-phenylcyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring, a phenyl group, and a carboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for specialized research applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

N-methyl-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C11H13NO/c1-12-11(13)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3,(H,12,13)

InChI Key

XVWVXYDOVFHJSI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CC1C2=CC=CC=C2

Origin of Product

United States

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